molecular formula C10H13ClN2O B14552324 2-[6-(Propan-2-ylidene)cyclohexa-2,4-dien-1-yl]hydrazine-1-carbonyl chloride CAS No. 62225-82-5

2-[6-(Propan-2-ylidene)cyclohexa-2,4-dien-1-yl]hydrazine-1-carbonyl chloride

Cat. No.: B14552324
CAS No.: 62225-82-5
M. Wt: 212.67 g/mol
InChI Key: MQXKEZVFLFKNBA-UHFFFAOYSA-N
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Description

2-[6-(Propan-2-ylidene)cyclohexa-2,4-dien-1-yl]hydrazine-1-carbonyl chloride is a chemical compound with a complex structure that includes a cyclohexa-2,4-dien-1-yl ring and a hydrazine-1-carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Propan-2-ylidene)cyclohexa-2,4-dien-1-yl]hydrazine-1-carbonyl chloride typically involves the reaction of cyclohexa-2,4-dien-1-one derivatives with hydrazine derivatives under controlled conditions. One common method involves the photolytic cleavage of cyclohexa-2,4-dien-1-one sulfone derivatives in the presence of diamines . The reaction conditions often include irradiation with visible light and the use of solvents such as ethanol or ethanol-DMSO mixtures at temperatures below 38°C .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Propan-2-ylidene)cyclohexa-2,4-dien-1-yl]hydrazine-1-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazine and carbonyl chloride groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include bis-amides, ketenes, and other derivatives containing the cyclohexa-2,4-dien-1-yl moiety .

Scientific Research Applications

2-[6-(Propan-2-ylidene)cyclohexa-2,4-dien-1-yl]hydrazine-1-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(Propan-2-ylidene)cyclohexa-2,4-dien-1-yl]hydrazine-1-carbonyl chloride involves the formation of reactive intermediates such as ketenes during photolytic cleavage. These intermediates can react with various nucleophiles, leading to the formation of different products . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(Propan-2-ylidene)cyclohexa-2,4-dien-1-yl]hydrazine-1-carbonyl chloride is unique due to its combination of the cyclohexa-2,4-dien-1-yl ring and hydrazine-1-carbonyl chloride group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in scientific research and industrial processes.

Properties

CAS No.

62225-82-5

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

N-[(6-propan-2-ylidenecyclohexa-2,4-dien-1-yl)amino]carbamoyl chloride

InChI

InChI=1S/C10H13ClN2O/c1-7(2)8-5-3-4-6-9(8)12-13-10(11)14/h3-6,9,12H,1-2H3,(H,13,14)

InChI Key

MQXKEZVFLFKNBA-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=CC=CC1NNC(=O)Cl)C

Origin of Product

United States

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